molecular formula C7H7N3O4 B13093386 4-Amino-2-(carboxymethyl)pyrimidine-5-carboxylic acid

4-Amino-2-(carboxymethyl)pyrimidine-5-carboxylic acid

Cat. No.: B13093386
M. Wt: 197.15 g/mol
InChI Key: AZKSAHZDQRGOGS-UHFFFAOYSA-N
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Description

4-amino-2-(carboxymethyl)pyrimidine-5-carboxylic acid is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-2-(carboxymethyl)pyrimidine-5-carboxylic acid typically involves multi-step organic reactions One common method includes the condensation of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions to facilitate the reactions efficiently. The scalability of the process is crucial for industrial applications, ensuring that the compound can be produced in large quantities.

Chemical Reactions Analysis

Types of Reactions

4-amino-2-(carboxymethyl)pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different substituents into the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halides or alkylating agents can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

4-amino-2-(carboxymethyl)pyrimidine-5-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-amino-2-(carboxymethyl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular pathways, affecting various biological processes. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-2-(methylthio)pyrimidine-5-carboxylic acid
  • 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylic acid
  • 2-amino-4-(pyridin-2-yl)pyrimidine-5-carboxylic acid

Uniqueness

4-amino-2-(carboxymethyl)pyrimidine-5-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with biological targets, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C7H7N3O4

Molecular Weight

197.15 g/mol

IUPAC Name

4-amino-2-(carboxymethyl)pyrimidine-5-carboxylic acid

InChI

InChI=1S/C7H7N3O4/c8-6-3(7(13)14)2-9-4(10-6)1-5(11)12/h2H,1H2,(H,11,12)(H,13,14)(H2,8,9,10)

InChI Key

AZKSAHZDQRGOGS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NC(=N1)CC(=O)O)N)C(=O)O

Origin of Product

United States

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